D-Kyotorphine

Vue d'ensemble

Description

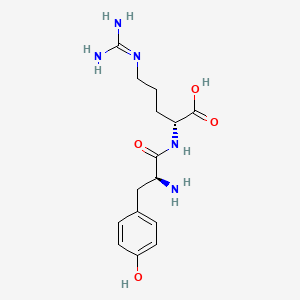

D-Kyotorphin is a synthetic analogue of the endogenous neuropeptide Kyotorphin . Kyotorphin plays a role in pain regulation in the brain and was first isolated from bovine brain . It has an analgesic effect, but it does not interact with the opioid receptors. Instead, it acts by releasing met-enkephalin and stabilizing it from degradation .

Synthesis Analysis

Kyotorphin can be synthesized from its precursor L-amino acids, tyrosine and arginine, in a reaction catalyzed by KTP synthetase dependent on ATP and Mg2+ . Efforts have been made to enhance the potency, enzymatic stability, and bioavailability of Kyotorphin by modifying it with unnatural amino acids . For instance, new analogues of Kyotorphin containing unnatural amino acids: norcanavaine (NCav) and norcanaline (NCan), structural analogues of arginine and ornithine, respectively, have been synthesized .Molecular Structure Analysis

Raman spectra of Kyotorphin and D-Kyotorphin dipeptides in water and heavy water solutions have been reported . Vibrational assignments have been made for many of the observed frequencies on the basis of group frequency considerations as well as comparison with accepted assignments for certain vibrational modes in the amino acid residues of the dipeptides .Chemical Reactions Analysis

Kyotorphin can be formed in the brain by two pathways: from precursor proteins degradation either by membrane-bound aminopeptidase or cytosolic Ca2+ activated protease, and/or from its precursor L-amino acids, tyrosine and arginine .Physical And Chemical Properties Analysis

The physical and chemical properties of D-Kyotorphin can be analyzed using Raman spectroscopy . The hydrogen-bonded state of the tyrosine phenoxyl group was found to change depending on the concentration, and H2O/D2O of the aqueous solutions of Kyotorphin analogues .Applications De Recherche Scientifique

Activité Analgésique

La D-Kyotorphine présente de puissantes propriétés analgésiques lorsqu'elle est administrée directement au système nerveux central (SNC). Il a été démontré qu'elle produisait une analgésie réversible à la naloxone, indiquant son interaction avec les récepteurs opioïdes . La modification de la this compound avec des acides aminés non naturels vise à améliorer sa puissance, sa stabilité enzymatique et sa biodisponibilité .

Efficacité Anti-biofilm

Des recherches ont démontré l'efficacité des dérivés de la this compound pour inhiber la formation de biofilms par des agents pathogènes bactériens et fongiques. Ceci est particulièrement important compte tenu de la résistance croissante aux antibiotiques. Des dérivés comme le GABA-KTP-NH2 et l'Indol-KTP-NH2 ont montré des résultats prometteurs dans la prévention du développement de biofilms dans des souches telles que E. coli et S. pneumoniae .

Systèmes d'administration de médicaments

Le potentiel pharmacologique de la this compound a été exploré en raison de sa capacité à franchir la barrière hémato-encéphalique (BHE) lorsqu'elle est modifiée de manière appropriée. La conjugaison avec des molécules comme l'ibuprofène a créé de nouveaux composés avec des propriétés biologiques améliorées, faisant de la this compound un candidat pour les agents neuroprotecteurs .

Interaction avec les récepteurs opioïdes

La this compound et ses analogues ont été étudiés pour leurs interactions avec les récepteurs μ-opioïdes. Des études de docking moléculaire suggèrent que ces interactions pourraient conduire au développement de composés avec des effets biologiques accrus, offrant des informations sur les interactions ligand-récepteur .

Gestion de la douleur

L'action anti-inflammatoire des dérivés de la this compound a été étudiée, révélant qu'ils ne causent pas de dommages à l'environnement microcirculatoire et peuvent efficacement diminuer le roulement des leucocytes induit par des stimuli inflammatoires. Ceci suggère un rôle pour la this compound dans les stratégies de gestion de la douleur .

Applications en neurosciences

La this compound a été impliquée dans la modulation des effets sur l'analgésie induite par le stress chez le rat, possiblement par le biais de systèmes opioïdes et non opioïdes. Elle peut influencer l'activité des neurones réactifs à la NADPH-d dans la substance grise périaqueducale, un site critique pour le traitement de la douleur et des réponses au stress .

Mécanisme D'action

Target of Action

D-Kyotorphin, a synthetic analogue of the endogenous neuropeptide Kyotorphin (KTP), primarily targets the central nervous system . It is believed to interact with a specific G protein-coupled receptor, which mediates the activation of phospholipase C (PLC) and inhibition of adenylyl cyclase through G_i .

Mode of Action

D-Kyotorphin, like its natural counterpart, is thought to induce the release of Met-enkephalins . This release is believed to be facilitated by the opening of plasma membrane Ca^2+ channels through a conformational coupling of the InsP_3 receptor with the transient receptor potential C1, which is downstream of the kyotorphin receptor-mediated activation of G_i and PLC .

Biochemical Pathways

Kyotorphin can be formed in the brain by two pathways :

- From precursor proteins degradation either by membrane-bound aminopeptidase or cytosolic Ca^2+ activated protease .

- From its precursor L-amino acids, tyrosine and arginine, in a reaction catalyzed by KTP synthetase dependent on ATP and Mg^2+ .

Pharmacokinetics

It is known that the clearance of kyotorphin, like many other neuropeptides, is mediated by extracellular peptidases and peptide transporters . To improve the bioavailability of Kyotorphin, researchers have developed more lipophilic derivatives that are more prone to cross the blood-brain barrier (BBB) and are also more resistant to enzymatic degradation .

Result of Action

The primary result of D-Kyotorphin’s action is analgesia . It is believed to reduce exploratory behavior, possibly mediated by the monoaminergic brain systems . D-Kyotorphin, like Kyotorphin, is thought to induce Met-enkephalins release, contributing to its analgesic effect .

Action Environment

The action of D-Kyotorphin is influenced by the environment within the central nervous system. The ability to bind glycolipids concomitant to the anchoring in the lipid membranes through the Ib residue explains the analgesic potency of IbKTP-NH_2 given the enriched glycocalyx of the blood-brain barrier cells .

Safety and Hazards

According to the Safety Data Sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Kyotorphin . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O4/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNRXNCCROJZFB-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221137 | |

| Record name | D-Kyotorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70904-57-3 | |

| Record name | D-Kyotorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070904573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Kyotorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

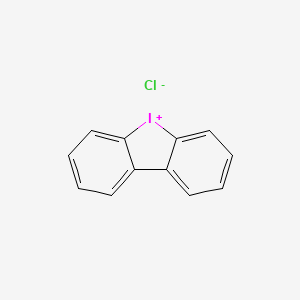

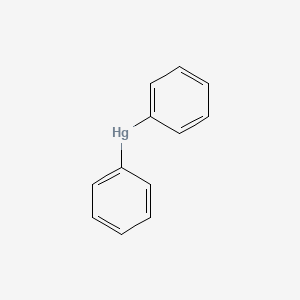

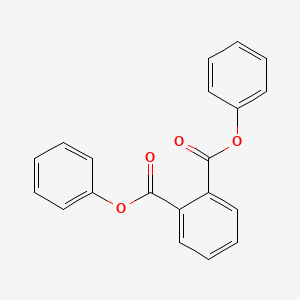

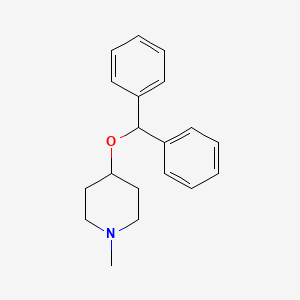

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

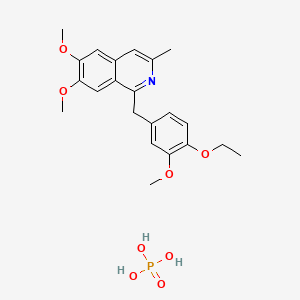

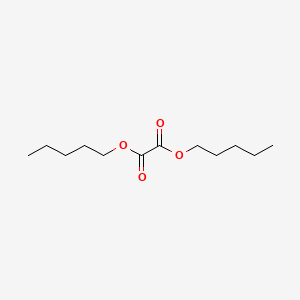

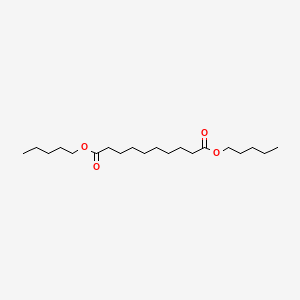

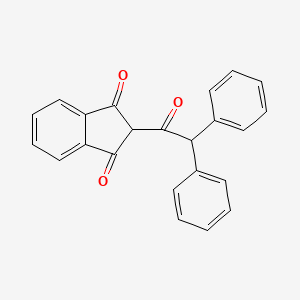

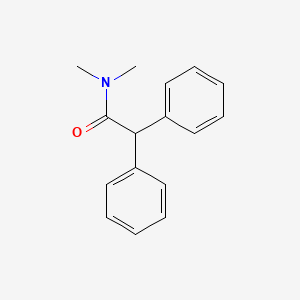

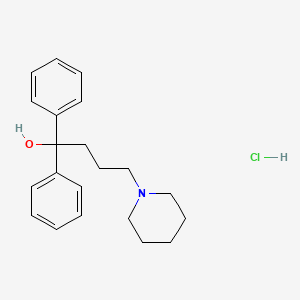

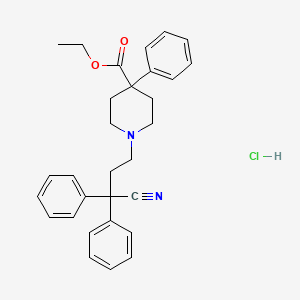

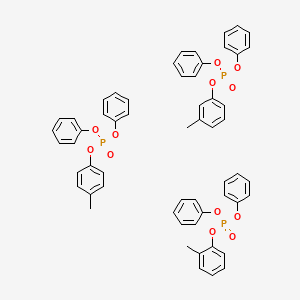

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.